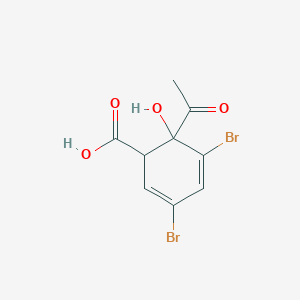
2-Acetyl-3,5-dibromosalicylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-3,5-dibromosalicylic acid is a brominated derivative of salicylic acid. This compound is known for its potent acylating properties, making it a valuable agent in various biochemical applications. It has been studied for its potential use as an antisickling agent, particularly in the treatment of sickle cell anemia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3,5-dibromosalicylic acid typically involves the acetylation of 3,5-dibromosalicylic acid. This reaction is catalyzed by concentrated sulfuric acid and uses acetic anhydride as the acetylating agent . The reaction conditions are generally mild, with the reaction mixture being poured into water to precipitate the product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetic anhydride and sulfuric acid in a controlled environment ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 2-Acetyl-3,5-dibromosalicylic acid primarily undergoes acylation reactions. It is a potent acylating agent, particularly for amino groups in proteins such as hemoglobin .
Common Reagents and Conditions:
Substitution: Bromine atoms in the compound can be substituted under specific conditions, although this is less common.
Major Products:
科学研究应用
2-Acetyl-3,5-dibromosalicylic acid has been extensively studied for its potential in treating sickle cell anemia. Its ability to acylate hemoglobin and increase oxygen affinity makes it a promising antisickling agent . Additionally, its acylating properties are valuable in biochemical research for modifying proteins and studying their functions .
作用机制
The primary mechanism of action of 2-acetyl-3,5-dibromosalicylic acid involves the acetylation of amino groups in hemoglobin. This modification increases the oxygen affinity of hemoglobin, thereby reducing the tendency of sickle hemoglobin to aggregate and form sickle-shaped cells . The compound targets specific amino groups, leading to a significant reduction in erythrocyte sickling .
相似化合物的比较
Aspirin (Acetylsalicylic Acid): Both compounds are acylating agents, but 2-acetyl-3,5-dibromosalicylic acid is more potent due to the presence of bromine atoms.
3,5-Dibromosalicylic Acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Uniqueness: this compound is unique due to its enhanced acylating ability, which is attributed to the bromine atoms in its structure. This makes it more effective in modifying proteins and inhibiting sickle cell formation compared to its non-brominated counterparts .
属性
CAS 编号 |
54223-76-6 |
|---|---|
分子式 |
C9H8Br2O4 |
分子量 |
339.96 g/mol |
IUPAC 名称 |
6-acetyl-3,5-dibromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H8Br2O4/c1-4(12)9(15)6(8(13)14)2-5(10)3-7(9)11/h2-3,6,15H,1H3,(H,13,14) |
InChI 键 |
UDRCIBDLAHTLCS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(C(C=C(C=C1Br)Br)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


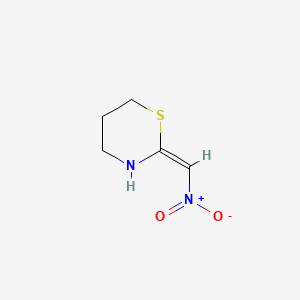
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
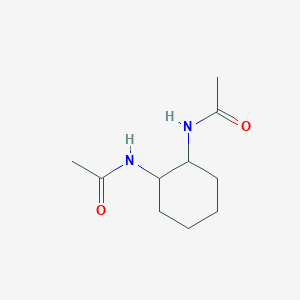
![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
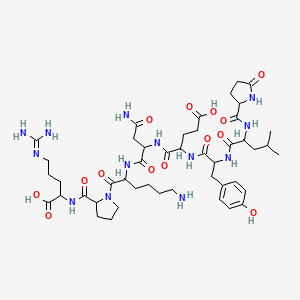
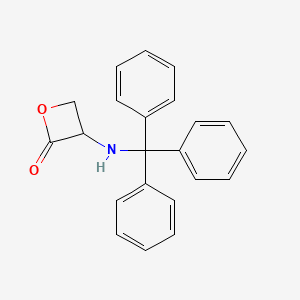
![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)
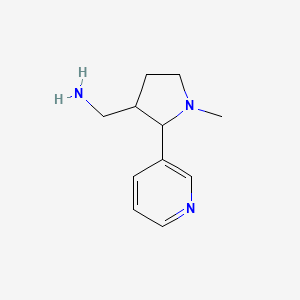
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
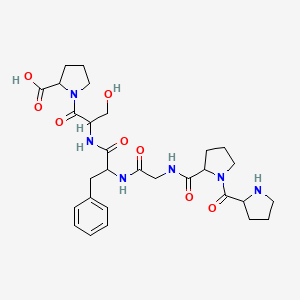
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
